Chaperonin Inhibitory Activity of a Close Structural Analog Suggests a Bromination-Dependent Biological Profile
While direct biological data for the target compound is unavailable, a close structural analog (7-bromo-1,3-benzoxathiol-2-one) has been tested for inhibition of the bacterial chaperonin GroEL/GroES. This suggests that the 7-bromo substitution on the benzoxathiolone scaffold may confer specific biological activity not shared by other halogenated derivatives [1]. The precise activity of the 5-hydroxy-7-bromo derivative requires further empirical determination, but the existing evidence points to the bromine atom as a critical pharmacophoric element.
| Evidence Dimension | Biological Activity (GroEL/GroES Inhibition) |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | 7-bromo-1,3-benzoxathiol-2-one: IC50 = 1.5 µM and 1.7 µM against E. coli GroEL/GroES |
| Quantified Difference | N/A |
| Conditions | In vitro biochemical assay against purified E. coli GroEL/GroES chaperonin system |
Why This Matters
The observed chaperonin inhibition by the 7-bromo analog highlights the 7-position as a potential key site for modulating biological activity, making the 7-bromo-5-hydroxy derivative a high-priority candidate for further investigation in anti-infective or protein-homeostasis-targeting research.
- [1] BindingDB. (2025). Entry BDBM50468089, CHEMBL1632145. Inhibition of E. coli GroEL/GroES. View Source
